Almotriptan-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

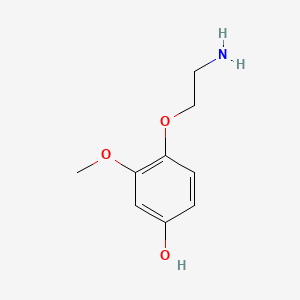

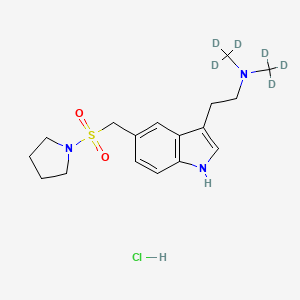

Almotriptan-d6 Hydrochloride is a stable isotope labelled form of Almotriptan . It is used in neurology research and has a molecular formula of C17 2H6 H19 N3 O2 S . Cl H . Almotriptan is used to treat acute migraine headaches in adults and teenagers . It is not used to prevent migraine headaches and is not used for cluster headaches .

Synthesis Analysis

The synthesis of Almotriptan involves a novel process that provides the product conveniently and efficiently with commercially acceptable yields and purity . The process involves the decarboxylation of the intermediate 1- [2-carboxy-3- (dimethylaminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine using a copper oxide catalyst and quinoline as solvent .Molecular Structure Analysis

The molecular structure of Almotriptan-d6 Hydrochloride consists of a molecular formula C17 2H6 H19 N3 O2 S . Cl H and a molecular weight of 377.96 .Physical And Chemical Properties Analysis

Almotriptan-d6 Hydrochloride has a molecular weight of 377.96 . It has a melting point of >77°C (dec.) .Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Almotriptan-d6 Hydrochloride is used as an internal standard for the quantification of Almotriptan in human plasma . A simple, sensitive, and selective method has been developed for this purpose, which involves the detection of Almotriptan and Almotriptan-d6 with proton adducts in multiple reaction monitoring (MRM) positive mode . This method is applicable to clinical and pharmacokinetic studies .

Drug Delivery Systems

Research has been conducted to construct and characterize a pH-dependent Almotriptan Malate nasal in situ gel for acute migraine treatment . The gels were delivered by changing the grouping of pH-sensitive and mucoadhesive polymers, explicitly HPMC-E15 and chitosan hydrochloride . This research aims to ease discomfort, headaches, and migraine symptoms .

Migraine Treatment

Almotriptan is a selective serotonin 5-HT 1b/1d receptor agonist . Its efficacy and tolerability have been assessed in a number of randomized, controlled trials in over 4800 adults with moderate or severe attacks of migraine .

Method Development and Validation

Almotriptan-d6 Hydrochloride is used in the method development and validation of Almotriptan in human plasma by HPLC Tandem Mass Spectrometry . This method has been shown to be precise with an average within-run and between-run variation of 0.68 to 2.78% and 0.57 to 0.86%, respectively .

Bioavailability and Bioequivalence Studies

The method developed for the quantification of Almotriptan in human plasma using Almotriptan-d6 Hydrochloride as an internal standard can be applied to bioavailability and bioequivalence studies . The limit of detection (LOD) and limit of quantification (LOQ) for Almotriptan were 0.2 pg/mL and 0.5 ng/mL, respectively .

Nasal Drug Delivery

The pH-dependent Almotriptan Malate nasal in situ gel developed for acute migraine treatment represents a promising application of Almotriptan-d6 Hydrochloride in nasal drug delivery . The in vitro release of drug results of the optimized formulation indicated that 94.24±0.96% release occurred at the end of 12 hr .

Propiedades

IUPAC Name |

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUORSACTMVYHCT-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almotriptan-d6 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)